2-Butyl-3-(2,4-dichlorophenyl)benzofuran
Description
Historical Context and Significance of Benzofuran (B130515) Derivatives in Medicinal Chemistry
Benzofuran derivatives are a class of organic compounds that are widespread in nature, particularly in higher plants such as Asteraceae, Rutaceae, and Liliaceae. nih.gov Their isolation from natural sources has long pointed towards their potential biological significance. In the realm of medicinal chemistry, benzofurans are recognized for their diverse pharmacological applications. researchgate.net They serve as the core structure for numerous synthetic and naturally occurring compounds with demonstrated therapeutic value. nih.govresearchgate.net The broad spectrum of activities associated with benzofuran derivatives includes antibacterial, antifungal, anti-inflammatory, antitumor, and antiviral properties, among others. nih.govnih.govresearchgate.netnih.gov This wide range of biological activities has established benzofuran derivatives as a significant area of research in the quest for new therapeutic agents. researchgate.netresearchgate.net
Structural Features of the Benzofuran Core as a Privileged Structure
The benzofuran core, which consists of a furan (B31954) ring fused to a benzene (B151609) ring, is considered a "privileged structure" in medicinal chemistry. This term is used to describe molecular scaffolds that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a wide range of biological activities. The planar and rigid nature of the benzofuran ring system, combined with its electronic properties, allows for diverse substitutions at various positions, leading to a vast library of derivatives with distinct pharmacological profiles. nih.gov The ability to modify the substituents at the C-2 and C-3 positions, in particular, has been extensively explored to modulate the biological effects of these compounds. researchgate.net
Contextualization of the 2-Butyl-3-arylbenzofuran Class in Drug Discovery Research
The 2-butyl-3-arylbenzofuran class of compounds represents a specific subset of the broader family of 2,3-disubstituted benzofurans. The presence of a butyl group at the 2-position and an aryl group at the 3-position imparts specific physicochemical properties, such as increased lipophilicity, which can influence their biological activity and pharmacokinetic profiles. Research into 2-arylbenzofurans has revealed their potential as antimicrobial agents, particularly against resistant bacterial strains like vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, derivatives within the 2-arylbenzofuran class have been investigated for their potential in treating complex diseases like Alzheimer's, where they have shown inhibitory activity against key enzymes such as cholinesterases and β-secretase. nih.gov The specific compound, 2-Butyl-3-(2,4-dichlorophenyl)benzofuran, falls within this promising class of molecules, and its biological potential is inferred from the activities of its structural analogs.
Synthesis and Characterization of 2,3-Disubstituted Benzofurans
While specific synthetic details for this compound are not extensively documented in publicly available literature, its synthesis can be conceptualized through established methods for preparing 2,3-disubstituted benzofurans. A common and versatile approach involves the reaction of a substituted salicylaldehyde (B1680747) with an α-haloketone. For instance, the synthesis of (benzofuran-2-yl)(3-methyl-3-phenylcyclobutyl) methanone (B1245722) starts with the reaction of salicylaldehyde with 1-phenyl-1-methyl-3-(2-chloro-1-oxoethyl) cyclobutane (B1203170) in the presence of potassium carbonate. nih.govresearchgate.net
Another prevalent synthetic strategy is the palladium-catalyzed annulation between β-iodovinyl sulfones and 2-halophenols, which yields 2,3-disubstituted benzofurans. researchgate.net Furthermore, patents describe the synthesis of structurally related compounds like 2-butyl-3-(4-hydroxybenzoyl)benzofuran, which involves the Friedel-Crafts acylation of 2-butylbenzofuran (B1266229). google.comgoogle.comwipo.int The synthesis of 2-butylbenzofuran itself can be achieved through the reaction of salicylaldehyde with an α-bromohexanoate ester. google.com These general methodologies could likely be adapted for the synthesis of this compound.
Biological Activities and Mechanistic Insights of Related Benzofuran Derivatives
The biological activities of this compound are not specifically reported, but can be inferred from studies on structurally similar 2-aryl and 2,3-disubstituted benzofurans. These related compounds have demonstrated a range of promising biological effects.
Antimicrobial and Antifungal Activity
A significant body of research has highlighted the antimicrobial properties of benzofuran derivatives. researchgate.net For example, a series of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives were synthesized and tested against a panel of microorganisms. nih.govresearchgate.net Several of these compounds exhibited potent activity against Candida albicans. nih.govresearchgate.net Similarly, hydrophobic 2-arylbenzofurans have shown considerable antibacterial activity against vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The antifungal potential of the benzofuran scaffold has also been explored, with some derivatives showing significant inhibition of fungal growth. nih.govnih.gov The mechanism of antifungal action for some benzofuran derivatives is thought to involve the disruption of calcium homeostasis within the fungal cells. nih.gov
| Compound Class | Organism | Activity | Reference |
| 2-Arylbenzofurans | Vancomycin-Resistant Enterococci (VRE) | MICs = 3.13-6.25 µg/mL | nih.gov |
| 2-Arylbenzofurans | Methicillin-Resistant S. aureus (MRSA) | MIC80 = 3.13 µg/mL | nih.gov |
| (Benzofuran-2-yl) ketoxime derivatives | Candida albicans ATCC 10231 | Strong antimicrobial effect | nih.govresearchgate.net |
| Benzofuran derivatives | Cryptococcus neoformans, Aspergillus fumigatus | Inhibition of fungal growth | nih.gov |
MIC: Minimum Inhibitory Concentration
Potential as Anti-Alzheimer's Disease Agents
The multifactorial nature of Alzheimer's disease has led to the development of multi-target drugs, and benzofuran derivatives have emerged as a promising scaffold in this area. nih.gov A series of 2-arylbenzofuran derivatives were synthesized and shown to possess dual inhibitory activity against both cholinesterases and β-secretase (BACE1), two key enzymes implicated in the pathology of Alzheimer's disease. nih.gov Certain compounds in this series displayed IC₅₀ values for acetylcholinesterase inhibition comparable to the approved drug donepezil. nih.gov The structural features of the 2-arylbenzofuran core are believed to be crucial for this dual inhibitory action. nih.gov
| Compound Class | Target | Activity (IC₅₀) | Reference |
| 2-Arylbenzofuran derivatives | Acetylcholinesterase | 0.086 ± 0.01 µmol·L⁻¹ (for compound 20) | nih.gov |
| 2-Arylbenzofuran derivatives | β-secretase (BACE1) | 0.043 ± 0.01 µmol·L⁻¹ (for compound 20) | nih.gov |
IC₅₀: Half-maximal inhibitory concentration
Structure
3D Structure
Properties
CAS No. |
204908-15-6 |
|---|---|
Molecular Formula |
C18H16Cl2O |
Molecular Weight |
319.2 g/mol |
IUPAC Name |
2-butyl-3-(2,4-dichlorophenyl)-1-benzofuran |
InChI |
InChI=1S/C18H16Cl2O/c1-2-3-7-17-18(13-10-9-12(19)11-15(13)20)14-6-4-5-8-16(14)21-17/h4-6,8-11H,2-3,7H2,1H3 |
InChI Key |
HWXQXUPSRFXSTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Butyl 3 2,4 Dichlorophenyl Benzofuran and Analogues
General Strategies for Benzofuran (B130515) Ring System Construction
The construction of the benzofuran ring, a key structural motif in numerous natural products and pharmaceuticals, has been the subject of extensive research. rsc.org Methodologies can be broadly categorized by the approach taken to form the fused heterocyclic system, primarily involving the formation of the furan (B31954) ring onto a pre-existing benzene (B151609) derivative.
Intramolecular Cyclization Approaches for Furan Ring Formation
Intramolecular cyclization is a cornerstone of benzofuran synthesis, typically involving the formation of the C-O bond of the furan ring from a suitably substituted benzene precursor. A common strategy involves the cyclization of ortho-substituted phenols. For instance, o-alkenylphenols can undergo oxidative cyclization to yield benzofurans. This transformation often utilizes transition metal catalysts to facilitate the ring closure.
Another prominent intramolecular cyclization approach is the Perkin rearrangement, one of the earliest methods for benzofuran synthesis. While historically significant, modern methodologies often provide higher yields and greater functional group tolerance. Contemporary methods include the cyclization of α-aryloxyketones, which can be promoted by various reagents to effect dehydration and ring closure.
Annulation Strategies for Benzene Ring Assembly on Furan Precursors
While the majority of benzofuran syntheses involve the construction of the furan ring onto a benzene precursor, the reverse strategy—annulation of a benzene ring onto a furan precursor—is a less common but viable approach. divyarasayan.org One potential, though less documented for this specific application, is the use of the Diels-Alder reaction. In this conceptual approach, a substituted furan can act as the diene in a [4+2] cycloaddition with a suitable dienophile to form a bicyclic intermediate. Subsequent aromatization of this intermediate would lead to the formation of the fused benzene ring. However, the inherent aromaticity of the furan ring can render it less reactive in Diels-Alder reactions compared to non-aromatic dienes. divyarasayan.org
Anionic annulation strategies have also been explored. For example, the reaction of a furoate with a dienophile in the presence of a strong base can lead to the formation of a 7-hydroxybenzofuran derivative. divyarasayan.org These methods highlight the versatility of furan as a starting material for the construction of more complex fused ring systems.
Palladium- and Copper-Catalyzed Cyclization Reactions
Modern synthetic organic chemistry heavily relies on transition metal catalysis, and the synthesis of benzofurans is no exception. Palladium- and copper-catalyzed reactions are particularly prevalent and offer efficient and regioselective routes to the benzofuran core. nih.govsemanticscholar.org
Palladium-catalyzed methodologies often involve the intramolecular cyclization of ortho-alkenyl or ortho-alkynyl phenols. nih.gov For example, the palladium-catalyzed coupling of o-iodophenols with terminal alkynes, followed by an in-situ cyclization, is a powerful method for the synthesis of 2-substituted benzofurans. nih.gov This domino Sonogashira coupling/cyclization reaction is highly efficient and tolerates a wide variety of functional groups. researchgate.net
Copper-catalyzed reactions have also emerged as a valuable tool for benzofuran synthesis. rsc.org One-pot procedures involving the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes provide a regioselective route to polysubstituted benzofurans. rsc.orgsemanticscholar.org These reactions proceed through a sequential nucleophilic addition of the phenol to the alkyne, followed by an oxidative cyclization. rsc.orgsemanticscholar.org
| Catalyst System | Reactants | Key Features |
| Palladium(II) acetate/ligand | o-Iodophenol, Terminal alkyne | Domino Sonogashira coupling-cyclization |
| Copper(I) iodide | Phenol, Alkyne, Oxidant | One-pot aerobic oxidative cyclization |
| Palladium(II) chloride | o-alkenylphenol | Intramolecular oxidative cyclization |
| Starting Materials | Reagents | Product |
| Salicylaldehyde (B1680747), Methyl 2-bromohexanoate | Potassium carbonate | 2-Butylbenzofuran (B1266229) |
| 2-(2-Formylphenoxy)hexanoic acid | Acid or Heat | 2-Butylbenzofuran |
Strategies for C-3 Arylation: Introduction of the 3-(2,4-dichlorophenyl) Moiety
With the 2-butylbenzofuran precursor in hand, the next crucial step is the introduction of the 3-(2,4-dichlorophenyl) group at the C-3 position of the benzofuran ring. This is typically achieved through an electrophilic aromatic substitution reaction.
Electrophilic Aromatic Substitution Analogues on Benzofuran
Electrophilic aromatic substitution on the benzofuran ring generally favors substitution at the C-2 position due to the greater stability of the resulting carbocation intermediate. However, when the C-2 position is blocked, as in 2-butylbenzofuran, electrophilic attack is directed to the C-3 position.
A widely used method for the C-3 acylation of 2-substituted benzofurans is the Friedel-Crafts acylation. google.comias.ac.in In the context of synthesizing 2-butyl-3-(2,4-dichlorophenyl)benzofuran, this would involve the reaction of 2-butylbenzofuran with 2,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride or tin(IV) chloride. ias.ac.in The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion, which then attacks the electron-rich C-3 position of the 2-butylbenzofuran. Subsequent loss of a proton restores the aromaticity of the benzofuran ring, yielding the desired 3-acylated product. This ketone can then be reduced to the corresponding aryl moiety if needed, though for many applications, the benzoyl moiety itself is the desired functionality.
| Substrate | Electrophile | Catalyst | Product |
| 2-Butylbenzofuran | 2,4-Dichlorobenzoyl chloride | Aluminum chloride (AlCl₃) | 2-Butyl-3-(2,4-dichlorobenzoyl)benzofuran |
| 2-Butylbenzofuran | 2,4-Dichlorobenzoyl chloride | Tin(IV) chloride (SnCl₄) | 2-Butyl-3-(2,4-dichlorobenzoyl)benzofuran |
Transition-Metal Catalyzed Cross-Coupling Reactions for C-C Bond Formation
Transition-metal catalysis, particularly with palladium, has become an indispensable tool for the formation of carbon-carbon bonds in the synthesis of complex organic molecules like substituted benzofurans. Reactions such as the Suzuki, Sonogashira, and Heck couplings provide efficient and versatile routes to construct the 3-arylbenzofuran scaffold.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction is a powerful method for forming a C-C bond between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex. researchgate.net For the synthesis of 3-arylbenzofurans, this typically involves the reaction of a 3-halobenzofuran with an arylboronic acid. nih.gov In the context of synthesizing this compound, a plausible route would involve the Suzuki coupling of 2-butyl-3-iodobenzofuran with (2,4-dichlorophenyl)boronic acid. The reaction generally proceeds under mild conditions with a variety of palladium catalysts and bases. researchgate.net
The catalytic cycle for the Suzuki coupling involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. researchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Reference |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | researchgate.netnih.gov |
| Boron Reagent | (2,4-dichlorophenyl)boronic acid | Inferred |
| Halide Substrate | 2-butyl-3-iodobenzofuran | Inferred |
| Base | K₂CO₃, Cs₂CO₃, Na₂CO₃ | nih.gov |
| Solvent | Toluene, Dioxane/H₂O, EtOH/H₂O | nih.gov |
| Temperature | Room Temperature to Reflux | nih.gov |
Sonogashira Coupling:
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This reaction is instrumental in synthesizing 2,3-disubstituted benzofurans. A common strategy involves a tandem Sonogashira coupling-cyclization reaction. For instance, a 2-halophenol can be coupled with a terminal alkyne, such as 1-hexyne, followed by an intramolecular cyclization to form the 2-butylbenzofuran core. Subsequent coupling with a 2,4-dichlorophenyl halide at the 3-position would yield the target molecule. d-nb.info
Alternatively, a one-pot, three-component synthesis can be employed where a 2-iodophenol, a terminal alkyne (e.g., 1-hexyne), and an aryl iodide (e.g., 1-iodo-2,4-dichlorobenzene) react under Sonogashira conditions to provide the 2,3-disubstituted benzofuran directly. researchgate.net
Table 2: Typical Reagents for Sonogashira Coupling
| Component | Example | Reference |
|---|---|---|
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | libretexts.org |
| Copper Co-catalyst | CuI | wikipedia.org |
| Aryl Halide | 2-iodophenol, 1-iodo-2,4-dichlorobenzene | d-nb.inforesearchgate.net |
| Alkyne | 1-hexyne | Inferred |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | wikipedia.org |
| Solvent | THF, DMF | wikipedia.org |
Heck Reaction:
The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org This reaction can be adapted for benzofuran synthesis, often through an intramolecular pathway. For example, an appropriately substituted o-alkenylphenol can undergo a tandem Pd-catalyzed Heck reaction and oxidative cyclization to form the benzofuran ring. nih.gov To construct the 3-arylbenzofuran system, a subsequent cross-coupling reaction would be necessary. The Heck reaction is particularly useful for creating complex polycyclic structures and can be performed intramolecularly to form rings with high regio- and stereoselectivity. youtube.com
Chemical Transformations for Diverse Substitution Patterns on the 2,4-Dichlorophenyl Ring
Once the this compound scaffold is assembled, further diversification can be achieved by modifying the 2,4-dichlorophenyl ring. The presence of two chlorine atoms, which are electron-withdrawing, influences the reactivity of the aromatic ring.
Nucleophilic Aromatic Substitution (SNAr):
Aryl halides with electron-withdrawing substituents are susceptible to nucleophilic aromatic substitution. libretexts.org In 2,4-dichlorobenzene derivatives, the chlorine atoms activate the ring for such reactions. The regioselectivity of the substitution depends on the position of other substituents and the nature of the nucleophile. wuxiapptec.comlibretexts.org For the 3-(2,4-dichlorophenyl) moiety, a strong nucleophile could potentially replace one of the chlorine atoms. The position of substitution (ortho or para to the benzofuran ring) would be influenced by steric hindrance and the electronic effects of the benzofuran substituent.
Table 3: Conditions for Nucleophilic Aromatic Substitution
| Parameter | Condition | Reference |
|---|---|---|
| Nucleophile | Amines, Alkoxides, Thiolates | libretexts.orgnih.gov |
| Substrate | Aryl halide with electron-withdrawing groups | libretexts.org |
| Solvent | Polar aprotic (e.g., DMSO, DMF) | libretexts.org |
| Conditions | Often requires elevated temperatures | libretexts.org |
Palladium-Catalyzed C-H Functionalization:
Modern synthetic methods allow for the direct functionalization of C-H bonds, offering a more atom-economical approach to modifying aromatic rings. rsc.org Palladium-catalyzed C-H functionalization can be directed by a coordinating group on the substrate. nih.govnih.govresearchgate.net In the absence of a strong directing group, the inherent electronic properties of the 2,4-dichlorophenyl ring would guide the regioselectivity of C-H activation. This can be a powerful tool for introducing new functional groups, such as alkyl, aryl, or heteroatom-containing moieties, onto the dichlorophenyl ring, thereby creating a library of analogues.
Methodologies for Structural Confirmation
The unambiguous determination of the structure of newly synthesized compounds like this compound is crucial. A combination of spectroscopic and analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure.
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. Key signals would include those for the butyl group (distinguishable multiplets for CH₃, CH₂, and CH₂CH₂), the aromatic protons on the benzofuran core, and the protons on the 2,4-dichlorophenyl ring. The coupling constants between adjacent protons can help determine their relative positions. researchgate.netnih.gov
Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula. nih.gov The fragmentation pattern observed in the mass spectrum can offer clues about the structure, as specific fragments may correspond to the loss of the butyl group or parts of the aromatic rings. nih.govcore.ac.uknih.govscispace.com
X-ray Crystallography:
For crystalline compounds, single-crystal X-ray crystallography provides the most definitive structural proof. acs.org It determines the precise three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and stereochemistry. researchgate.netvensel.orgresearchgate.net This technique can also reveal intermolecular interactions in the solid state.
Table 4: Summary of Structural Confirmation Methods
| Technique | Information Obtained | Reference |
|---|---|---|
| ¹H NMR | Proton environment, connectivity, and stereochemistry | researchgate.netnih.govchemicalbook.com |
| ¹³C NMR | Carbon skeleton and chemical environment | nih.govchemicalbook.com |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), and fragmentation patterns | nih.govnih.govcdnsciencepub.com |
| X-ray Crystallography | Absolute 3D structure, bond lengths, and angles | researchgate.netvensel.orgresearchgate.net |
Computational Chemistry and Molecular Modeling Studies of 2 Butyl 3 2,4 Dichlorophenyl Benzofuran
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. frontiersin.org These models are instrumental in predicting the activity of novel compounds and in understanding the structural features that are crucial for their therapeutic effects.
Two-dimensional QSAR (2D-QSAR) is a computational method that establishes a relationship between the biological activity of a molecule and its two-dimensional structural and physicochemical properties. frontiersin.org This approach does not require the three-dimensional structure of the molecules, making it computationally efficient for large datasets. frontiersin.org For a 2D-QSAR study of 2-Butyl-3-(2,4-dichlorophenyl)benzofuran and its analogs, a dataset of compounds with experimentally determined biological activities would be required.
The process would involve the calculation of various molecular descriptors, which are numerical representations of the molecules' properties. These descriptors can be categorized as constitutional, topological, electrostatic, and quantum-chemical, among others. In studies of related benzofuran (B130515) derivatives, a variety of descriptors have been shown to be important for biological activity. For instance, in a QSAR analysis of arylbenzofuran derivatives as histamine H3 antagonists, descriptors such as the count of triple-bonded atoms separated from a nitrogen atom by five bonds (T_3_N_5) and the count of carbon atoms separated from another carbon atom by seven bonds (T_C_C_7) were found to be significant. derpharmachemica.com
A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), would then be used to build a mathematical equation that relates these descriptors to the biological activity. derpharmachemica.com The resulting equation constitutes the 2D-QSAR model.
Table 1: Examples of 2D Molecular Descriptors for QSAR Studies
| Descriptor Category | Example Descriptors | Description |
| Constitutional | Molecular Weight, Atom Count | Basic information about the molecular formula. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describe the atomic arrangement and branching of the molecule. |
| Electrostatic | Partial Charges, Dipole Moment | Relate to the distribution of electrons within the molecule. |
| Quantum-Chemical | HOMO/LUMO Energies, Mulliken Charges | Derived from quantum mechanical calculations, providing detailed electronic properties. |
This table is illustrative of the types of descriptors that would be calculated for a 2D-QSAR study of this compound and its analogs.
Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional arrangement of atoms in a molecule. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques. unicamp.brmdpi.comresearchgate.net
For a 3D-QSAR study of this compound, the first step would be to generate 3D conformations of the molecule and its analogs and then align them based on a common structural feature.
CoMFA calculates the steric and electrostatic interaction energies between a probe atom and each molecule in the dataset at various points on a 3D grid surrounding the molecules. unicamp.br These calculated energy values serve as the descriptors for the QSAR model. The results are often visualized as 3D contour maps, which highlight regions where steric bulk or specific electrostatic properties are favorable or unfavorable for biological activity. uoa.gr
CoMSIA is similar to CoMFA but uses a Gaussian function to calculate similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. unicamp.brmdpi.com This approach can provide a more nuanced understanding of the intermolecular interactions between the ligand and its target. mdpi.com Like CoMFA, the results are visualized as contour maps that guide the modification of the lead compound to enhance its activity. uoa.gr
The reliability and predictive power of a QSAR model are assessed through rigorous statistical validation. nih.gov This is a critical step to ensure that the model is not a result of chance correlation and can accurately predict the activity of new compounds.
Internal validation techniques include:
Y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. If the original model has a significantly higher correlation coefficient than the randomized models, it suggests that the original correlation is not due to chance.
External validation involves splitting the dataset into a training set, used to build the model, and a test set, used to evaluate its predictive performance on compounds not used in model development. nih.gov The predictive correlation coefficient (R²pred) is a common metric for external validation. nih.gov
The Applicability Domain (AD) of a QSAR model defines the chemical space in which the model can make reliable predictions. nih.gov It ensures that the model is only used for compounds that are similar to those in the training set.
Table 2: Key Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value |
| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training set data. | > 0.6 |
| q² (Cross-validated R²) | Assesses the internal predictive ability of the model. | > 0.5 |
| R²pred (Predictive R² for external test set) | Evaluates the model's ability to predict the activity of new compounds. | > 0.5 |
| Standard Error of Estimate (SEE) | Indicates the absolute error in the predicted activity values. | As low as possible |
These are generally accepted threshold values for a statistically significant and predictive QSAR model.
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net It is a powerful tool for understanding the binding mechanism of a drug molecule and for virtual screening of large compound libraries. nih.govnih.gov
For this compound, a molecular docking study would require the 3D structure of its biological target. If the experimental structure of the target protein is available from sources like the Protein Data Bank (PDB), it would be used directly. If not, a homology model of the target could be constructed.
The docking process involves placing the ligand in the binding site of the receptor and evaluating different binding poses using a scoring function. The scoring function estimates the binding affinity for each pose, and the pose with the best score is considered the most likely binding mode. researchgate.net Docking studies on other benzofuran derivatives have successfully identified key interactions within the binding pockets of their respective targets. nih.govnih.gov
Once the preferred binding pose of this compound is identified, a detailed analysis of the intermolecular interactions between the ligand and the amino acid residues of the target protein is performed. These interactions are crucial for the stability of the ligand-receptor complex and for the biological activity of the compound.
Key interactions that would be analyzed include:
Hydrogen Bonding: These are strong, directional interactions between a hydrogen bond donor (e.g., -OH, -NH) and a hydrogen bond acceptor (e.g., O, N).
Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the receptor, such as the butyl group of the target compound and hydrophobic amino acid residues like leucine, valine, and isoleucine.
π-π Stacking: This interaction occurs between aromatic rings, such as the benzofuran and dichlorophenyl rings of the ligand and aromatic residues like phenylalanine, tyrosine, and tryptophan in the receptor.
In a study of 2-phenyl-benzofuran-3-carboxamide derivatives, molecular docking revealed hydrogen bond interactions with key residues in the active site of Staphylococcus aureus Sortase A. nih.gov A similar detailed analysis for this compound would provide valuable insights for its further development as a potential therapeutic agent.
Molecular Dynamics Simulations for Binding Stability and Conformational Changes
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. While specific MD simulation studies focused exclusively on this compound are not extensively detailed in the reviewed literature, the principles of this technique and its application to similar benzofuran derivatives provide a framework for understanding its potential binding stability and conformational dynamics.
MD simulations can elucidate how this compound might interact with biological targets, such as proteins or nucleic acids. These simulations can predict the stability of the ligand-receptor complex by analyzing parameters like the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the complex over the simulation period. Furthermore, the root-mean-square fluctuation (RMSF) can highlight flexible regions of the protein upon ligand binding.
For analogous benzofuran structures, MD simulations have been employed to understand their binding modes within the active sites of enzymes. These studies often reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the complex. The conformational changes in both the ligand and the protein upon binding can also be tracked, providing insights into the mechanism of interaction. For instance, the butyl group at the 2-position and the dichlorophenyl ring at the 3-position of the target molecule would be expected to engage in significant hydrophobic and aromatic stacking interactions within a binding pocket.
Table 1: Key Parameters Analyzed in Molecular Dynamics Simulations of Ligand-Protein Complexes
| Parameter | Description | Significance |
| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of the superimposed protein or ligand over time. | Indicates the stability of the simulation and whether the complex has reached equilibrium. |
| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of each amino acid residue or ligand atom around its average position. | Identifies flexible regions of the protein and the ligand's mobility within the binding site. |
| Interaction Energy | Calculates the non-bonded interaction energies (van der Waals and electrostatic) between the ligand and the protein. | Quantifies the strength of the binding affinity. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Identifies key specific interactions that contribute to binding affinity and specificity. |
| Conformational Analysis | Analyzes the different conformations adopted by the ligand and the protein during the simulation. | Reveals the dynamic nature of the binding process and potential induced-fit mechanisms. |
Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been widely applied to various benzofuran derivatives to understand their electronic properties and predict their reactivity. nih.gov For this compound, DFT studies can provide valuable data on its molecular geometry, frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors.
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.com In substituted benzofurans, the distribution of HOMO and LUMO densities can indicate the most probable sites for electrophilic and nucleophilic attack. nih.gov
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are instrumental in predicting how the molecule will behave in a chemical reaction. researchgate.net
Table 2: Calculated Electronic Properties and Reactivity Descriptors for a Representative 2-Arylbenzofuran Derivative (Illustrative Data)
| Parameter | Symbol | Value (Illustrative) | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.2 eV | Indicates electron-donating ability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.8 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Energy Gap | ΔE | 4.4 eV | Relates to chemical stability and reactivity. |
| Electronegativity | χ | 4.0 eV | Measures the power of an atom or group to attract electrons. |
| Chemical Hardness | η | 2.2 eV | Measures resistance to change in electron distribution. |
| Global Electrophilicity Index | ω | 3.64 eV | Quantifies the electrophilic nature of a molecule. |
Note: The values presented in this table are illustrative and based on typical DFT calculations for structurally similar benzofuran derivatives. Actual values for this compound would require specific DFT calculations.
Future Directions and Research Perspectives
Rational Design and Synthesis of Novel Analogues with Enhanced Potency and Selectivity
The rational design of new analogues based on the 2-Butyl-3-(2,4-dichlorophenyl)benzofuran structure is a critical next step. Structure-activity relationship (SAR) studies are fundamental to identifying which molecular modifications can enhance biological activity and selectivity. nih.gov The addition of halogen atoms, such as the two chlorine atoms on the phenyl ring of the parent compound, is known to significantly increase anticancer activities, likely by forming "halogen bonds" that improve binding affinity with target proteins. nih.govnih.gov
Future synthetic strategies could explore:
Modification of the C2-Butyl Group: Varying the length and branching of the alkyl chain or introducing cyclic components could influence lipophilicity and binding pocket interactions.
Alteration of the C3-Phenyl Ring Substituents: The number, position, and nature of the halogens on the phenyl ring can be modified. Replacing chlorine with bromine or fluorine could fine-tune the electronic and steric properties of the molecule. nih.gov
Introduction of Polar Functional Groups: To improve properties like solubility, which can be a limitation for some benzofuran (B130515) derivatives, groups such as carboxyl, formamide, or methoxycarbonyl could be introduced onto the benzofuran core. nih.gov
Creation of Hybrid Molecules: A promising approach involves creating hybrid compounds that combine the benzofuran scaffold with other pharmacologically active moieties like chalcones, triazoles, or piperazines. nih.gov This strategy aims to leverage the synergistic effects of both components to create more potent and selective agents. nih.gov
| Modification Site | Proposed Change | Scientific Rationale | Potential Outcome |
|---|---|---|---|
| C2-Butyl Group | Replace with Cyclopentyl | Introduce conformational restriction to improve binding selectivity. | Enhanced target specificity. |
| C3-Phenyl Ring | Change 2,4-dichloro to 3,5-dibromo | Alter halogen bond donor capability and steric profile. nih.govnih.gov | Increased binding affinity and potency. |
| Benzofuran Core (C6) | Add a morpholinoethoxy group | Improve aqueous solubility and introduce new receptor interactions. ox.ac.uk | Better pharmacokinetic profile. |
| Overall Structure | Hybridize with a 1,2,3-triazole moiety | Combine pharmacophores to target multiple pathways or enhance potency. nih.govresearchgate.net | Novel mechanism of action or synergistic effect. |
Integration of Advanced Computational Techniques for Deeper Mechanistic Understanding
To guide the rational design of new analogues, advanced computational methods are indispensable. researchgate.net Techniques such as molecular docking, quantitative structure-activity relationship (3D-QSAR) studies, and pharmacophore modeling can provide profound insights into how this compound and its derivatives interact with biological targets at a molecular level. researchgate.netmdpi.com
Key computational approaches include:
Molecular Docking: This technique can predict the preferred binding orientation of the compound within the active site of a target protein. nih.gov Docking studies can rationalize the binding modes of potent compounds and help explain why certain structural modifications lead to increased activity. ox.ac.ukmdpi.com
3D-QSAR: By generating models using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can correlate the 3D properties of molecules with their biological activities. researchgate.net This helps in predicting the potency of newly designed compounds before their synthesis.
Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. oncotarget.com It serves as a template for designing new molecules with a higher probability of being active.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage drug discovery to filter out compounds with poor drug-like characteristics. researchgate.netoncotarget.com
| Computational Method | Objective for this compound Research |
|---|---|
| Molecular Docking | Identify likely binding poses within potential targets (e.g., kinases, tubulin). ox.ac.uknih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Develop predictive models to guide the synthesis of analogues with enhanced potency. researchgate.net |
| Pharmacophore Modeling | Define the key structural features necessary for biological activity to design novel scaffolds. oncotarget.com |
| ADMET Prediction | Evaluate the drug-likeness of designed analogues to prioritize synthesis efforts. researchgate.net |
Exploration of Novel Molecular Targets and Therapeutic Applications
The benzofuran core is a "privileged scaffold," meaning it is capable of binding to a wide variety of biological targets. nih.gov While the precise molecular targets of this compound are yet to be fully elucidated, the broader class of benzofuran derivatives has been shown to inhibit numerous key proteins involved in disease. researchgate.net
Future research should focus on screening the compound against a diverse panel of molecular targets to uncover new therapeutic opportunities. Potential targets include:
Protein Kinases: Many heterocyclic compounds inhibit kinases involved in cancer cell signaling.
Tubulin: Some benzofuran derivatives act as microtubule-destabilizing agents, similar to combretastatins, making them potent anticancer agents. mdpi.com
Sirtuins (e.g., SIRT2): Selective inhibition of sirtuins is a promising strategy for neurodegenerative diseases and cancer, and the benzofuran core has been identified as a suitable scaffold for developing such inhibitors. mdpi.com
Lysine-Specific Demethylase 1 (LSD1): As a target for cancer therapy, LSD1 has been effectively inhibited by novel benzofuran derivatives. nih.gov
Enzymes in Microbial Pathogens: Screening against bacterial or fungal enzymes could reveal novel antimicrobial applications. nih.gov
| Molecular Target Class | Example Target | Associated Therapeutic Area | Reference |
|---|---|---|---|
| Epigenetic Enzymes | Lysine-Specific Demethylase 1 (LSD1) | Oncology | nih.gov |
| Cytoskeletal Proteins | Tubulin (Colchicine Site) | Oncology | mdpi.com |
| Deacetylases | Sirtuin 2 (SIRT2) | Oncology, Neurodegenerative Disorders | mdpi.com |
| Receptors | Estrogen Receptor (ERα) | Oncology (Breast Cancer) | ox.ac.uk |
| Enzymes | Chorismate Mutase | Infectious Disease (Tuberculosis) | nih.gov |
Investigation of Synergistic Effects with Established Agents
Combination therapy is a cornerstone of modern medicine, particularly in oncology. Investigating the synergistic effects of this compound with established therapeutic agents could lead to more effective treatment regimens. Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects. nih.gov
Future studies should explore combinations with:
Conventional Chemotherapeutics: Combining the compound with drugs like 5-fluorouracil could enhance cytotoxicity against cancer cells, potentially allowing for lower doses of the conventional drug and reducing patient side effects. nih.gov
Targeted Therapies: Evaluating synergy with kinase inhibitors or other targeted agents could help overcome mechanisms of drug resistance.
Antibiotics or Antifungals: If the compound shows antimicrobial activity, combining it with existing antibiotics could combat resistant strains of bacteria.
The rationale for this approach is based on the principle that targeting multiple cellular pathways simultaneously is often more effective than targeting a single pathway. The development of hybrid molecules, as mentioned in section 6.1, is an elegant synthetic strategy that embodies this principle of synergistic action. nih.gov
| Established Agent Class | Example Drug | Rationale for Combination |
|---|---|---|
| Antimetabolites | 5-Fluorouracil | Enhance cytotoxic effects through complementary mechanisms of action. nih.gov |
| Kinase Inhibitors | PI3K/VEGFR2 Inhibitors | Overcome resistance and achieve dual pathway inhibition. researchgate.net |
| Antimicrobials | Ampicillin | Broaden the spectrum of activity or combat resistant bacterial strains. researchgate.net |
Q & A
Basic Question: What are the recommended synthetic routes for 2-butyl-3-(2,4-dichlorophenyl)benzofuran, and what analytical methods ensure reaction progress?
Answer:
The synthesis typically involves benzofuran core functionalization and aryl coupling reactions . A common precursor, (2-butylbenzofuran-3-yl)(4-hydroxyphenyl)methanone, is synthesized via Friedel-Crafts acylation or condensation of benzofuran derivatives with halogenated aryl ketones . For halogenation (e.g., iodination at the 3,5-positions), iodine monochloride (ICl) in acetic acid is used under controlled conditions .
Key Analytical Methods:
- TLC/HPLC : Monitor reaction progress (e.g., iodination efficiency) .
- NMR Spectroscopy : Confirm regioselectivity of substituents (e.g., ¹H NMR for aryl protons, ¹³C NMR for carbonyl groups) .
- Mass Spectrometry : Validate molecular weight and fragmentation patterns .
Advanced Question: How can researchers address impurities generated during the iodination of 2-butylbenzofuran precursors?
Answer:
Iodination of (2-butylbenzofuran-3-yl)(4-hydroxyphenyl)methanone often yields polyhalogenated byproducts and oxidative degradation impurities due to the precursor’s instability .
Mitigation Strategies:
- Purification : Use silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) or preparative HPLC .
- Reaction Optimization : Lower iodine stoichiometry (1.1–1.3 eq) and reduce reaction time to minimize over-iodination .
- Stabilization : Conduct reactions under inert atmosphere (N₂/Ar) to prevent oxidation .
| Impurity Type | Detection Method | Resolution Strategy |
|---|---|---|
| Polyhalogenated byproducts | HPLC (C18 column, UV 254 nm) | Gradient solvent chromatography |
| Oxidative degradation | LC-MS (ESI⁻ mode) | Antioxidant additives (e.g., BHT) |
Basic Question: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign protons on the benzofuran ring (δ 6.5–7.8 ppm) and dichlorophenyl group (δ 7.2–7.9 ppm). Coupling constants confirm substitution patterns .
- X-ray Crystallography : Resolve steric effects of the 2-butyl chain and dichlorophenyl orientation (e.g., dihedral angles >30° indicate non-planarity) .
- FT-IR : Identify carbonyl stretches (C=O, ~1680 cm⁻¹) and C-Cl bonds (~550 cm⁻¹) .
Advanced Question: How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?
Answer:
Density Functional Theory (DFT) calculates electrophilic susceptibility:
- The benzofuran ring exhibits higher electron density at the 5-position due to resonance effects, favoring electrophilic attack .
- The 2,4-dichlorophenyl group withdraws electrons via inductive effects, reducing reactivity at the 3-position .
Applications : - Predict regioselectivity in sulfonation or nitration.
- Optimize catalyst choice (e.g., Lewis acids for directed substitutions) .
Advanced Question: What methodologies are used to study the degradation pathways of this compound under physiological conditions?
Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV-A), and oxidative stress (H₂O₂) to simulate aging .
- LC-HRMS : Identify degradation products (e.g., dechlorinated metabolites or benzofuran ring-opened species) .
- Kinetic Modeling : Calculate half-life (t₁/₂) and activation energy (Eₐ) using Arrhenius plots .
Basic Question: What biological activities are associated with structural analogs of this compound?
Answer:
Benzofuran derivatives exhibit antiarrhythmic (e.g., amiodarone intermediates), antimicrobial , and antifungal activities .
Testing Methods:
- In Vitro Assays : MIC (Minimum Inhibitory Concentration) against Candida albicans or Staphylococcus aureus .
- Cardiac Ion Channel Binding : Patch-clamp studies for hERG channel inhibition (linked to antiarrhythmic effects) .
Advanced Question: How do steric and electronic effects of the 2-butyl and dichlorophenyl groups influence the compound’s solubility and bioavailability?
Answer:
- Steric Effects : The 2-butyl chain increases lipophilicity (LogP ~4.7), reducing aqueous solubility but enhancing membrane permeability .
- Electronic Effects : The electron-withdrawing Cl groups lower pKa of hydroxyl substituents, affecting pH-dependent solubility .
Optimization Strategies: - Prodrug Design : Introduce phosphate esters at the hydroxyl group for enhanced solubility .
- Nanoparticle Encapsulation : Improve bioavailability via lipid-based carriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
